molecular formula C8H4ClFN2 B1590143 2-Chloro-6-fluoroquinoxaline CAS No. 55687-33-7

2-Chloro-6-fluoroquinoxaline

Cat. No.: B1590143
CAS No.: 55687-33-7
M. Wt: 182.58 g/mol
InChI Key: QQEWXGTYYUSXII-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4ClFN2. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of both chlorine and fluorine atoms attached to the quinoxaline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-fluoroquinoxaline can be synthesized through various methods. One common approach involves the reaction of 6-fluoroquinoxalin-2(1H)-one with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then subjected to work-up procedures, including basification with sodium carbonate and extraction with ethyl acetate, followed by purification using silica gel chromatography .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-fluoroquinoxaline or 2-thio-6-fluoroquinoxaline can be obtained.

    Oxidation Products: Oxidation may lead to the formation of quinoxaline dioxides.

Scientific Research Applications

2-Chloro-6-fluoroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoroquinoxaline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. For instance, in medicinal applications, it may inhibit specific enzymes by forming stable complexes, thereby blocking their activity .

Comparison with Similar Compounds

  • 2-Chloroquinoxaline
  • 6-Fluoroquinoxaline
  • 2,6-Dichloroquinoxaline

Comparison: 2-Chloro-6-fluoroquinoxaline is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct electronic and steric properties. This dual substitution pattern enhances its reactivity and binding characteristics compared to compounds with only one halogen substituent .

Properties

IUPAC Name

2-chloro-6-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEWXGTYYUSXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506875
Record name 2-Chloro-6-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-33-7
Record name 2-Chloro-6-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-fluoroquinoxalin-2(1H)-one & 7-fluoroquinoxalin-2(1H)-one (3 g, 18.28 mmol) in POCl3 (20 ml) was refluxed for 3 h. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The combine organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (20% ethyl acetate in pet ether) to afford regioisomers as a mixture. The above mixture was separated by SFC purification to afford 2-chloro-6-fluoroquinoxaline (0.75 g, 44%) and 2-chloro-7-fluoroquinoxaline (0.65 g, 38%) as white solid.
Quantity
0 (± 1) mol
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Reaction Step One
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3 g
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20 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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